molecular formula C13H14F3N3O2 B13002427 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13002427
M. Wt: 301.26 g/mol
InChI Key: PETPXQKZKRCTER-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group, as well as a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and trifluoromethyl groups, and the construction of the pyrrolidine ring. Common synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Pyrimidine Ring Formation: Construction of the pyrimidine ring through condensation reactions involving appropriate precursors.

    Pyrrolidine Ring Formation: Formation of the pyrrolidine ring via cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
  • 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3N3O2

Molecular Weight

301.26 g/mol

IUPAC Name

1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)9-5-10(18-11(17-9)7-1-2-7)19-4-3-8(6-19)12(20)21/h5,7-8H,1-4,6H2,(H,20,21)

InChI Key

PETPXQKZKRCTER-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCC(C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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